molecular formula C24H29N3O4 B266267 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B266267
Poids moléculaire: 423.5 g/mol
Clé InChI: KBQMYTWLQMKUFL-XDOYNYLZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been shown to exhibit a variety of biological activities.

Mécanisme D'action

The mechanism of action of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, which can help to reduce blood pressure and improve blood flow. Additionally, cGMP has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to the therapeutic potential of this compound 41-2272.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a variety of biochemical and physiological effects, including vasodilation, anti-inflammatory, and anti-oxidant effects. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 in lab experiments is its well-characterized mechanism of action. Additionally, it has been shown to exhibit a variety of biological activities, which may make it useful for studying a range of physiological processes. However, one limitation of using this compound 41-2272 in lab experiments is its potential toxicity, which may limit its use in certain contexts.

Orientations Futures

There are several potential future directions for research on 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272. One area of interest is the development of novel therapeutic applications, particularly in the treatment of cardiovascular diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound 41-2272, as well as its potential toxicity and limitations. Finally, there may be opportunities to develop new derivatives of this compound 41-2272 with improved pharmacological properties.

Méthodes De Synthèse

The synthesis of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 involves several steps, including the condensation of 4-butoxybenzaldehyde with glycine, followed by the reaction with 2-(dimethylamino)ethylamine and pyridine-4-carboxaldehyde. The resulting product is then subjected to a cyclization reaction to form the final compound.

Applications De Recherche Scientifique

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Additionally, this compound 41-2272 has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic potential.

Propriétés

Formule moléculaire

C24H29N3O4

Poids moléculaire

423.5 g/mol

Nom IUPAC

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O4/c1-4-5-16-31-19-8-6-18(7-9-19)22(28)20-21(17-10-12-25-13-11-17)27(15-14-26(2)3)24(30)23(20)29/h6-13,21,28H,4-5,14-16H2,1-3H3/b22-20-

Clé InChI

KBQMYTWLQMKUFL-XDOYNYLZSA-N

SMILES isomérique

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O

SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O

SMILES canonique

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.